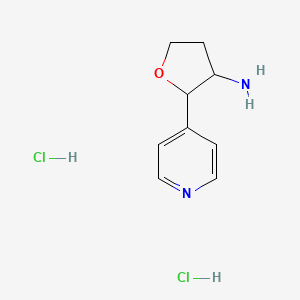
8-Ethylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethylquinolin-3-amine is a nitrogen-containing heterocyclic compound derived from quinoline. Quinoline and its derivatives are known for their versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of an amine group at the 3-position and an ethyl group at the 8-position of the quinoline ring makes this compound a unique and valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethylquinolin-3-amine typically involves the functionalization of quinoline derivatives. One common method is the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amine group. Another approach involves the amination of 8-chloroquinoline. These reactions often require catalysts such as tin or indium chlorides and are conducted under controlled conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust and scalable reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 8-Ethylquinolin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin chloride and sodium borohydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Ethylquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and antimalarial activities.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 8-Ethylquinolin-3-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In medicinal applications, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
8-Aminoquinoline: A closely related compound with an amine group at the 8-position, known for its use in antimalarial drugs.
Quinoline: The parent compound, widely used in organic synthesis and medicinal chemistry.
Quinoxalines: Isomeric compounds with similar structural features and applications in pharmaceuticals and materials science
Uniqueness: 8-Ethylquinolin-3-amine is unique due to the specific positioning of the ethyl and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
8-ethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9/h3-7H,2,12H2,1H3 |
InChI Key |
INRDLCVRBXORIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=CN=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



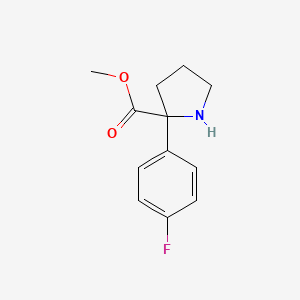
![(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B13271468.png)
![1-[(2R)-1-(4-Methoxyphenyl)-2-pyrrolidinyl]methanamine](/img/structure/B13271478.png)
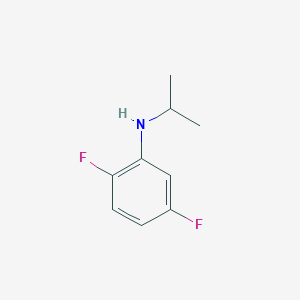
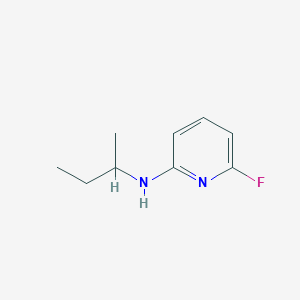

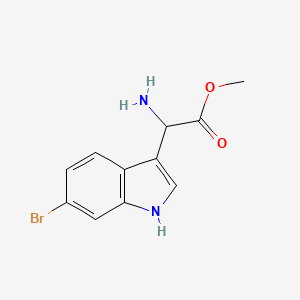
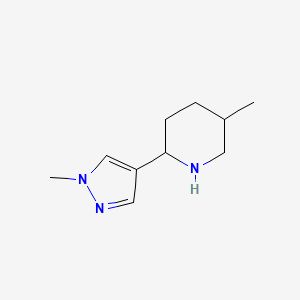
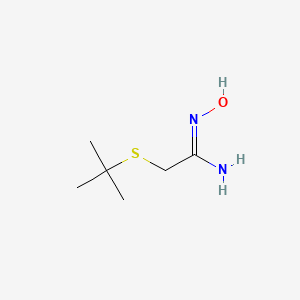
![2-[(Trimethylsilyl)methyl]oxolane-2-carbaldehyde](/img/structure/B13271515.png)

